

A Technical Guide to the Structural Elucidation of 4-(Benzylxy)piperidine Hydrochloride

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Compound of Interest

Compound Name:	4-(Benzylxy)piperidine hydrochloride
Cat. No.:	B113041

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This guide provides an in-depth, technically-driven approach to the complete structural elucidation of **4-(Benzylxy)piperidine hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing an integrated, multi-technique strategy that ensures data integrity and builds a self-validating structural proof, consistent with the highest scientific and regulatory standards.

Introduction: The Imperative for Unambiguous Characterization

4-(Benzylxy)piperidine hydrochloride is a heterocyclic building block frequently utilized in the synthesis of more complex bioactive molecules, particularly in the fields of neuropharmacology and medicinal chemistry.^[1] Its piperidine core and benzylxy moiety are common pharmacophores, making it a valuable intermediate.^[1] As with any chemical entity intended for use in pharmaceutical development, its identity, purity, and structure must be unequivocally established. Ambiguity is not permissible. This guide outlines a holistic and logical workflow for the structural confirmation of this molecule, grounded in the principles of orthogonal analytical techniques. The approach described herein aligns with the expectations for characterization of new chemical entities as detailed in international guidelines such as those from the International Council for Harmonisation (ICH).^{[2][3][4]}

Foundational Physicochemical Properties

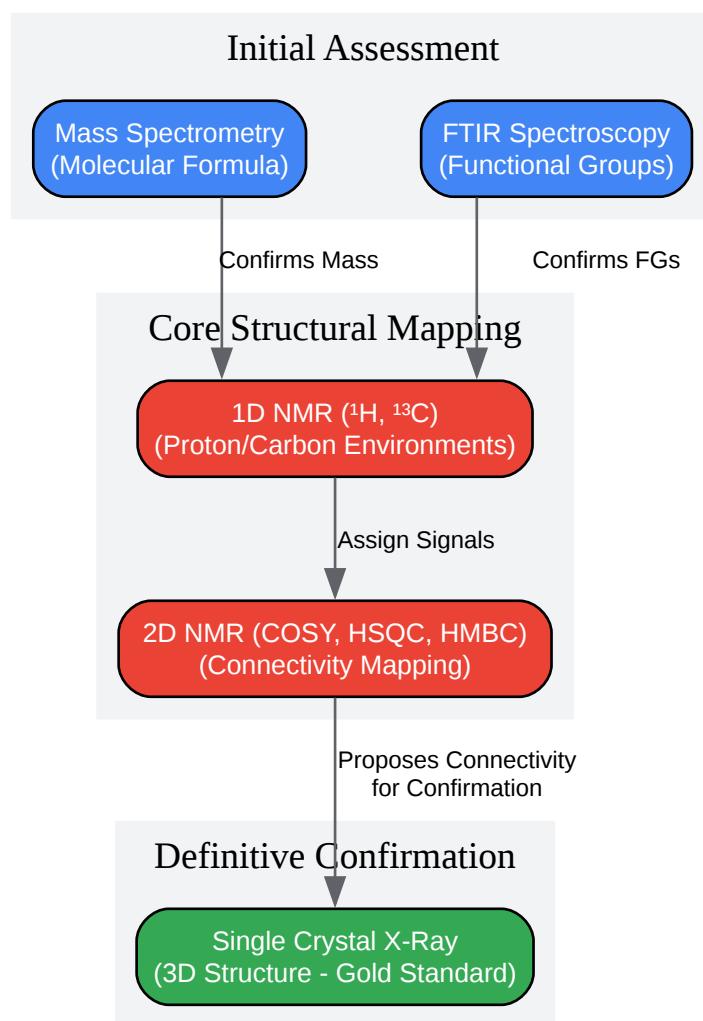
Before embarking on advanced spectroscopic analysis, a summary of the fundamental physicochemical properties is essential for sample handling, method development, and data interpretation.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ CINO	[5][6]
Molecular Weight	227.73 g/mol	[5]
Appearance	White to off-white solid	Typical vendor data
Solubility	Soluble in water, methanol	Inferred from structure
Storage Conditions	0-8°C, protect from light	[1]

The Elucidation Strategy: An Integrated, Self-Validating Workflow

The core principle of modern structure elucidation is the convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and when combined, they create a robust, self-validating data package. A weakness or ambiguity in one technique is compensated for by the strength of another. This integrated approach is paramount for building a trustworthy and scientifically sound conclusion.

The logical flow of this process is not arbitrary. It begins with techniques that provide broad, foundational information (like mass and functional groups) and progresses to highly detailed methods that map the precise connectivity and spatial arrangement of every atom in the molecule.



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Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry (MS) is the first-line technique. Its primary role is to determine the accurate molecular weight of the compound, which directly leads to the confirmation of its molecular formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact. We expect to observe the protonated molecule $[M+H]^+$ corresponding to the free base, 4-(Benzylxy)piperidine.

Protocol: High-Resolution ESI-MS

- Sample Preparation: Prepare a ~1 mg/mL solution of **4-(BenzylOxy)piperidine hydrochloride** in methanol. Further dilute to ~10 μ g/mL with 50:50 methanol:water containing 0.1% formic acid. The acid ensures the piperidine nitrogen is protonated, enhancing ionization efficiency.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.
- Acquisition Parameters:
 - Mass Range: m/z 50-500
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Data Acquisition: Profile mode for accurate mass measurement.
- Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for the free base $C_{12}H_{17}NO$.

Expected Data & Interpretation: The free base, 4-(BenzylOxy)piperidine, has a molecular formula of $C_{12}H_{17}NO$. The expected observation is the $[M+H]^+$ ion.

Parameter	Theoretical Value	Expected Observation
Formula (Free Base)	$C_{12}H_{17}NO$	-
Monoisotopic Mass	191.1310 u	-
$[M+H]^+$ Ion Formula	$C_{12}H_{18}NO^+$	$C_{12}H_{18}NO^+$
$[M+H]^+$ Accurate Mass	192.1383 u	$\sim 192.1383 \pm 5$ ppm

The detection of an ion with an accurate mass matching 192.1383 within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the elemental composition of the parent molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups present. For this molecule, we are looking for characteristic vibrations of the aromatic ring, the C-O-C ether linkage, the aliphatic C-H bonds of the piperidine ring, and, crucially, the N-H stretch of the protonated amine (ammonium salt).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} , co-adding at least 16 scans to ensure a good signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using the empty ATR crystal.

Expected Data & Interpretation:

Wavenumber (cm^{-1})	Vibration Type	Structural Moiety
~3030-3100	C-H stretch (sp^2)	Aromatic Ring
~2850-2950	C-H stretch (sp^3)	Piperidine & Methylene Bridge
~2400-2700	N^+-H stretch	Piperidinium Hydrochloride
~1600, ~1495	C=C stretch	Aromatic Ring
~1100	C-O-C stretch	Benzylidene Ether
~700-750	C-H out-of-plane bend	Monosubstituted Benzene

The broad and distinct absorption in the 2400-2700 cm^{-1} region is a hallmark of an amine salt and provides strong evidence for the hydrochloride form of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.^[7] A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom and reveals their connectivity through chemical bonds. For piperidine derivatives, NMR is also crucial for confirming the ring conformation.^{[8][9]}

Protocol: Comprehensive NMR Analysis

- **Sample Preparation:** Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the exchangeable N-H protons, while D₂O will exchange them for deuterium, causing them to disappear from the ¹H spectrum, which is a useful diagnostic tool.
- **Experiments to be Performed:**
 - ¹H NMR
 - ¹³C NMR (with DEPT-135 for CH/CH₂/CH₃ differentiation)
 - 2D COSY (¹H-¹H Correlation Spectroscopy)
 - 2D HSQC (Heteronuclear Single Quantum Coherence)
 - 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: The Atomic Census

The 1D spectra provide the number and electronic environment of all proton and carbon atoms.

Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

Signal	Approx. δ (ppm)	Multiplicity	Integration	Assignment
H-a	~9.0-9.5	broad s	2H	N^+H_2
H-b	~7.3-7.4	m	5H	Phenyl Ring
H-c	~4.5	s	2H	$-\text{O}-\text{CH}_2-\text{Ph}$
H-d	~3.7-3.8	m	1H	Piperidine C4-H
H-e	~3.1-3.3	m	2H	Piperidine C2/C6-H (axial/eq)
H-f	~2.8-3.0	m	2H	Piperidine C2/C6-H (axial/eq)
H-g	~1.9-2.1	m	2H	Piperidine C3/C5-H (axial/eq)
H-h	~1.6-1.8	m	2H	Piperidine C3/C5-H (axial/eq)

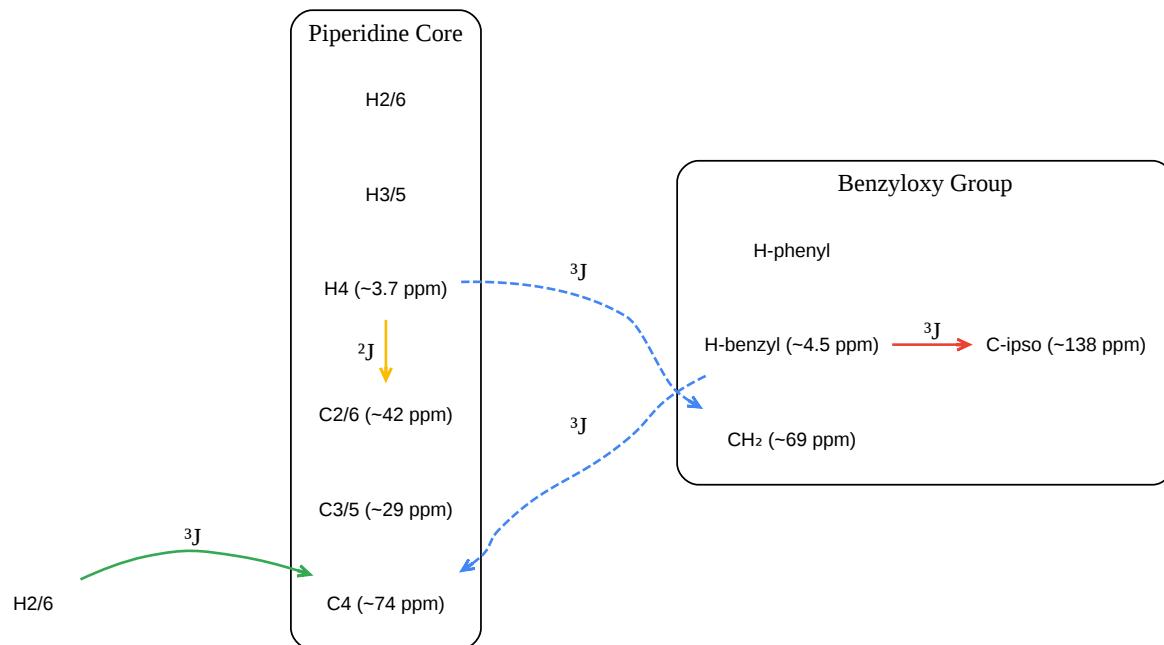
Expected ^{13}C NMR Signals (in DMSO-d_6 , ~100 MHz):

Signal	Approx. δ (ppm)	DEPT-135	Assignment
C-1	~138	Negative (Quat)	Phenyl C-ipso
C-2	~128.5	Positive (CH)	Phenyl C-ortho/meta
C-3	~127.8	Positive (CH)	Phenyl C-para
C-4	~74	Positive (CH)	Piperidine C4-O
C-5	~69	Negative (CH_2)	-O- CH_2 -Ph
C-6	~42	Negative (CH_2)	Piperidine C2/C6
C-7	~29	Negative (CH_2)	Piperidine C3/C5

2D NMR: Assembling the Puzzle

While 1D NMR suggests the pieces, 2D NMR provides the instructions for how they connect.

- COSY: Confirms proton-proton couplings within the same spin system. We expect to see correlations between H-e/f and H-g/h, and between H-g/h and H-d, confirming the piperidine ring structure.
- HSQC: Correlates each proton directly to its attached carbon. This is the primary tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it will link the signal at ~3.7 ppm (H-d) to the carbon at ~74 ppm (C-4).
- HMBC: This is the key experiment for mapping the entire molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.

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Caption: Key HMBC correlations confirming the ether linkage.

Trustworthiness through HMBC: The most critical correlation is between the benzylic protons (H-c, ~4.5 ppm) and the piperidine C4 carbon (C-4, ~74 ppm), and vice-versa. This ³J-coupling across the ether oxygen is the definitive proof that the benzyloxy group is attached at the 4-position of the piperidine ring. Without this data point, other isomers could not be ruled out by NMR alone.

Single Crystal X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.^{[9][10]} It provides a three-dimensional model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and stereochemistry.^{[11][12]}

Protocol: X-Ray Diffraction

- **Crystal Growth:** Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., methanol/diethyl ether).
- **Data Collection:** Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Structure Solution and Refinement:** Process the diffraction data and solve the structure using standard crystallographic software. The resulting electron density map will reveal the positions of all non-hydrogen atoms.

Expected Outcome: The solved crystal structure would visually confirm the connectivity established by NMR. It would show a piperidine ring, likely in a chair conformation, with the benzyloxy group attached equatorially at the 4-position.^[13] It would also show a chloride ion associated with the protonated piperidine nitrogen, confirming the hydrochloride salt form.

Conclusion: A Triad of Unambiguous Proof

The structural elucidation of **4-(Benzyl)benzylamine hydrochloride** is achieved through a systematic and multi-faceted analytical strategy.

- Mass Spectrometry establishes the correct elemental composition.
- FTIR Spectroscopy confirms the presence of all key functional groups, including the critical ammonium salt.
- A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, proving the C-O-C linkage between the 4-position of the piperidine ring and the benzyl group.

This triad of techniques provides a self-validating and trustworthy data package that unequivocally confirms the structure of the target molecule, meeting the rigorous standards required for drug development and scientific research. The potential addition of X-ray crystallography serves as the final, definitive confirmation.

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